molecular formula C21H18N6O3 B10987809 N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10987809
M. Wt: 402.4 g/mol
InChI Key: QLAGFMWCUOGIFC-UHFFFAOYSA-N
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Description

N~5~-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,1-c][1,4]benzodiazepine core, a pyrazole ring, and a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[2,1-c][1,4]benzodiazepine core, followed by the introduction of the pyrazole and pyridine groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~5~-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[2,1-c][1,4]benzodiazepine core might interact with biological targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    N~5~-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Similar compounds might include other benzodiazepine derivatives or pyrazole-containing molecules.

Uniqueness

The uniqueness of N5-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of structural features, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C21H18N6O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H18N6O3/c28-19(17-10-16(25-26-17)12-3-1-7-22-11-12)23-13-5-6-15-14(9-13)21(30)27-8-2-4-18(27)20(29)24-15/h1,3,5-7,9-11,18H,2,4,8H2,(H,23,28)(H,24,29)(H,25,26)

InChI Key

QLAGFMWCUOGIFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CC(=NN4)C5=CN=CC=C5)C(=O)N2C1

Origin of Product

United States

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